Comparative Potency: Opigolix vs. Elagolix in Clinical Efficacy
A meta-analysis of clinical trial data indicated that a 15 mg once-daily dose of Opigolix demonstrated similar efficacy in alleviating pelvic pain and dysmenorrhea as a 400 mg once-daily dose of the approved comparator elagolix [1]. This suggests a higher molar potency for Opigolix in a clinical setting.
| Evidence Dimension | Clinical Efficacy (Pain Relief) |
|---|---|
| Target Compound Data | 15 mg once daily |
| Comparator Or Baseline | Elagolix: 400 mg once daily |
| Quantified Difference | Opigolix 15 mg was noted to have similar efficacy to elagolix 400 mg. |
| Conditions | Phase II clinical trial data in patients with endometriosis-associated pain (Meta-analysis, 2025). |
Why This Matters
This data point is critical for researchers modeling GnRH receptor pharmacology, as it provides a quantitative benchmark for relative clinical potency between two structurally distinct antagonists, informing dose selection in experimental models.
- [1] Wang, J. Y., Zhang, Y., & Ding, J. (2025). Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research. Journal of Clinical Medicine Research, 17(6), 299-308. View Source
